5-Methyl-2-(p-tolyl)pyridine
Overview
Description
5-Methyl-2-(p-tolyl)pyridine is an aromatic compound that is commonly used as intermediates in chemical synthesis and can also be used as solvents or building blocks in organic chemistry . It has a molecular weight of 183.24900 .
Physical And Chemical Properties Analysis
5-Methyl-2-(p-tolyl)pyridine has a density of 1.015g/cm3 . It is a solid or liquid at room temperature .Scientific Research Applications
1. Catalytic Methylation
5-Methyl-2-(p-tolyl)pyridine plays a significant role in the field of organic chemistry, particularly in catalytic methylation processes. A study by Grozavu et al. (2020) describes a new catalytic method for directly introducing a methyl group onto the aromatic ring of pyridines, a crucial element in drug discovery. This method uses methanol and formaldehyde as key reagents and highlights the importance of 5-methyl-2-(p-tolyl)pyridine in facilitating this process (Grozavu et al., 2020).
2. Synthesis of Novel Derivatives
The compound is essential in the synthesis of novel pyridine derivatives. Cao et al. (2009) achieved this through the Krohnke reaction, indicating the compound's versatility in creating new chemical entities with potential applications in various fields (Cao, Dong, & Dong, 2009).
3. Computational and Docking Studies
Kavitha and Alivelu (2022) conducted a computational study on 2-Amino 5-Methyl Pyridine, a related compound, emphasizing the significance of such derivatives in molecular modeling and drug design. Their research illustrates the compound's utility in understanding molecular properties and interactions (Kavitha & Alivelu, 2022).
4. Stereochemistry and Synthesis
Furukawa et al. (1990) explored the stereochemistry of similar compounds, shedding light on the stereoselective methylation processes crucial in organic synthesis. This research underlines the compound's role in understanding and manipulating stereochemistry in chemical reactions (Furukawa, Hosono, Fujihara, & Ogawa, 1990).
5. Application in Metallocene Chemistry
Zhou et al. (2015) demonstrated the application of a related compound in metallocene chemistry, particularly in small molecule activation mediated by thorium terminal imido metallocene. This underscores its importance in transition metal chemistry and catalysis (Zhou, Ren, Hou, Zi, Fang, & Walter, 2015).
6. Role in Organic Synthesis
Studies by Rüffer and Breitmaier (1989) and Ruano, Fajardo, and Martín (2005) highlight the compound's role in organic synthesis, particularly in forming complex structures through cycloaddition and isoxazole synthesis. These processes are critical in the development of new organic materials with potential applications in pharmaceuticals and materials science (Rüffer & Breitmaier, 1989); (Ruano, Fajardo, & Martín, 2005).
7. Electrophysical Properties
Garces, King, and Watts (1988) investigated the synthetic, structural, photophysical, and electrochemical characterizations of complexes involving 5-Methyl-2-(p-tolyl)pyridine, revealing its significance in studying the electrophysical properties of metal complexes (Garces, King, & Watts, 1988).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBRNAVGPWOGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005726 | |
Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(p-tolyl)pyridine | |
CAS RN |
85237-71-4 | |
Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85237-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(p-tolyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(p-tolyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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